

# An In-depth Technical Guide to Butyl Methyl Propanedioate: Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: *Butyl methyl propanedioate*

Cat. No.: *B15439663*

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This technical guide provides a comprehensive overview of **butyl methyl propanedioate**, with a primary focus on its most prevalent isomer, **tert-butyl methyl propanedioate**. Due to the ambiguity of the common name, this document also addresses other isomers, including **n-butyl**, **sec-butyl**, and **isobutyl methyl propanedioate**. Propanedioic acid is commonly known as malonic acid; therefore, these compounds are also referred to as butyl methyl malonates.

## Chemical Structure and Formula

The general chemical formula for **butyl methyl propanedioate** is  $C_8H_{14}O_4$ , with a molecular weight of 174.19 g/mol. The structure consists of a propanedioate (malonate) backbone with a butyl ester group and a methyl ester group. The specific isomer is determined by the structure of the butyl group.

Molecular Formula:  $C_8H_{14}O_4$ [\[1\]](#)

Isomers of **Butyl Methyl Propanedioate**:

- **tert-Butyl Methyl Propanedioate** (tert-Butyl Methyl Malonate)
  - IUPAC Name: 3-O-tert-butyl 1-O-methyl propanedioate[\[1\]](#)

- CAS Number: 42726-73-8[1]

- Chemical Structure:

CH3-O-C-CH2-C-O-C(CH3)3 \ O

- **n-Butyl Methyl Propanedioate** (n-Butyl Methyl Malonate)

- IUPAC Name: 1-butyl 3-methyl propanedioate

- Chemical Structure:

CH3-O-C-CH2-C-O-CH2CH2CH2CH3 \ O

- **Isobutyl Methyl Propanedioate** (Isobutyl Methyl Malonate)

- IUPAC Name: 1-isobutyl 3-methyl propanedioate

- Chemical Structure:

CH3-O-C-CH2-C-O-CH2CH(CH3)2 \ O

- **sec-Butyl Methyl Propanedioate** (sec-Butyl Methyl Malonate)

- IUPAC Name: 1-sec-butyl 3-methyl propanedioate

- Chemical Structure:

CH3-O-C-CH2-C-O-CH(CH3)CH2CH3 \ O

## Quantitative Data

The following table summarizes the known quantitative data for **tert-butyl methyl propanedioate**. Data for the other isomers is less readily available and is included where found.

Property	tert-Butyl Methyl Propanedioate	n-Butyl Methyl Propanedioate	Isobutyl Methyl Propanedioate	sec-Butyl Methyl Propanedioate
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>
Molecular Weight	174.19 g/mol [1]	174.19 g/mol	174.19 g/mol	174.19 g/mol
CAS Number	42726-73-8 [1]	Not readily available	Not readily available	Not readily available
Density	1.03 g/mL at 25 °C	Data not available	Data not available	Data not available
Boiling Point	80 °C at 11 mmHg	Data not available	Data not available	Data not available
Refractive Index	1.415 at 20 °C	Data not available	Data not available	Data not available
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	~3.7 (s, 3H, OCH <sub>3</sub> ), ~3.3 (s, 2H, CH <sub>2</sub> ), ~1.4 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )	Data not available	Data not available	Data not available
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	~167 (C=O), ~166 (C=O), ~82 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~52 (OCH <sub>3</sub> ), ~43 (CH <sub>2</sub> ), ~28 (C(CH <sub>3</sub> ) <sub>3</sub> )	Data not available	Data not available	Data not available

## Experimental Protocols

The synthesis of **butyl methyl propanedioates** can be achieved through standard esterification or transesterification reactions. A general and widely used method for creating substituted malonic esters is the malonic ester synthesis, which involves the alkylation of a malonate enolate. Below is a generalized protocol for the synthesis of a **butyl methyl propanedioate** isomer, followed by a more specific example for a related compound.

#### General Protocol for the Synthesis of **Butyl Methyl Propanedioate** Isomers:

This protocol describes a general approach for synthesizing a specific isomer of **butyl methyl propanedioate** by reacting the corresponding butoxide with methyl malonyl chloride or by alkylating methyl malonate with a butyl halide.

- **Preparation of Sodium Methoxide:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in anhydrous methanol.
- **Formation of the Malonate Ester:** To the sodium methoxide solution, add the desired malonic acid mono-butyl ester (1.0 equivalent) or, for an alternative route, add methyl malonate (1.0 equivalent).
- **Alkylation (if starting from methyl malonate):** Add the appropriate butyl bromide (e.g., n-butyl bromide, isobutyl bromide, sec-butyl bromide) (1.0 equivalent) to the reaction mixture.
- **Reaction:** Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
- **Workup:** Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

- Purification: Purify the crude product by fractional distillation under reduced pressure to yield the pure **butyl methyl propanedioate**.

Example Protocol: Synthesis of Diethyl n-butylmalonate (Adaptable for **Butyl Methyl Propanedioate**):

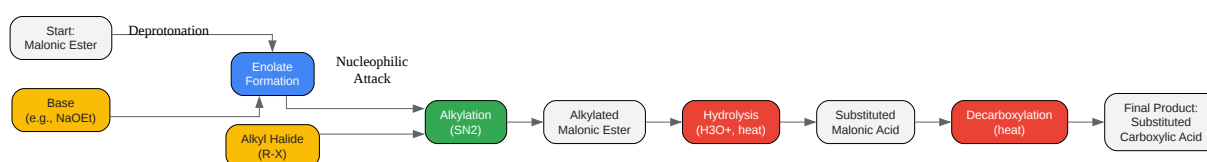
The following is based on a literature procedure for a similar compound and can be adapted by using the appropriate starting materials.

- Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, 115 g (5 atoms) of clean sodium is gradually added to 2.5 L of absolute ethanol. The mixture is cooled if the reaction becomes too vigorous.
- Addition of Diethyl Malonate: The sodium ethoxide solution is cooled to approximately 50°C, and 825 g (5.15 moles) of diethyl malonate is added slowly through the separatory funnel.
- Alkylation: To the resulting clear solution, 685 g (5.0 moles) of n-butyl bromide is added gradually. The reaction is exothermic and may require cooling.
- Reflux: The reaction mixture is refluxed for about two hours until it is neutral to moist litmus paper.
- Solvent Removal: The ethanol is distilled off from the reaction mixture.
- Workup: The residue is treated with approximately 2 L of water and shaken thoroughly. The upper layer containing the crude product is separated.
- Purification: The crude ester is purified by distillation under reduced pressure. The fraction boiling at 130–135°C/20 mm Hg is collected.

## Mandatory Visualization

### Diagram of the General Malonic Ester Synthesis Workflow

The following diagram illustrates the key steps in a malonic ester synthesis, a fundamental process for generating substituted propanedioates like **butyl methyl propanedioate**.



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General workflow for malonic ester synthesis.

## Biological Activity

Specific biological activities for **butyl methyl propanedioate** isomers are not extensively documented in publicly available literature. However, malonic acid esters, in general, are versatile building blocks in the synthesis of a wide range of biologically active molecules, including barbiturates and other pharmaceuticals. Some studies have investigated the antimicrobial and antiviral activities of more complex chalcone derivatives containing a malonate group, suggesting the potential for this chemical moiety in drug design.[1] The biological effects of simple alkyl malonates are likely related to their properties as metabolic precursors or their ability to interact with enzymatic systems. Further research is required to elucidate any specific signaling pathways or pharmacological effects of **butyl methyl propanedioate** and its isomers.

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## References

- 1. Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
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